![molecular formula C6H5F3N2 B053476 4-Amino-3-(trifluoromethyl)pyridine CAS No. 387824-61-5](/img/structure/B53476.png)
4-Amino-3-(trifluoromethyl)pyridine
Overview
Description
4-Amino-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H5F3N2 and a molecular weight of 162.11 . It is used as a reactant in the preparation of pyridinyl salicylamides with antimycobacterial activity .
Synthesis Analysis
The synthesis of 4-Amino-3-(trifluoromethyl)pyridine involves several steps. One approach involves a scalable and efficient synthesis from 3-amino-4-methylpyridines under treatment with TFAA . Another method involves an alternative metal-free amination, which is a simple and efficient annulation reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and α,β-unsaturated carbonyl compounds with NH4OAc or amines .Molecular Structure Analysis
The molecular structure of 4-Amino-3-(trifluoromethyl)pyridine consists of a pyridine ring with an amino group at the 4th position and a trifluoromethyl group at the 3rd position .Chemical Reactions Analysis
The chemical reactions involving 4-Amino-3-(trifluoromethyl)pyridine are diverse. For instance, it can undergo a cascade process involving the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .Physical And Chemical Properties Analysis
4-Amino-3-(trifluoromethyl)pyridine is a solid compound with a melting point of 98-102 °C . It has a density of 1.366g/cm3 and a boiling point of 330.8ºC at 760mmHg .Scientific Research Applications
Agrochemical Industry
4-Amino-3-(trifluoromethyl)pyridine and its derivatives play a significant role in the agrochemical industry . They are used in the synthesis of active ingredients in pesticides. The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
This compound is also used in the pharmaceutical industry . Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Trifluoromethylpyridyllithiums
4-Amino-3-(trifluoromethyl)pyridine can be used in the preparation of trifluoromethylpyridyllithiums via metalation reaction .
Synthesis of Metal-Organic Frameworks (MOFs)
This compound is used in the synthesis of metal-organic frameworks . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Synthesis of Methiodide Salts
4-Amino-3-(trifluoromethyl)pyridine is used in the synthesis of methiodide salts .
Preparation of Pyridinyl Salicylamides
4-Amino-3-(trifluoromethyl)pyridine is a reactant in the preparation of pyridinyl salicylamides . These compounds have shown antimycobacterial activity .
These are just a few of the many applications of 4-Amino-3-(trifluoromethyl)pyridine. It’s a versatile compound with a wide range of uses in various fields of scientific research. As research continues, it’s likely that many more applications will be discovered in the future .
Safety And Hazards
properties
IUPAC Name |
3-(trifluoromethyl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)4-3-11-2-1-5(4)10/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAGVPKVELUYPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382313 | |
Record name | 3-(trifluoromethyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(trifluoromethyl)pyridine | |
CAS RN |
387824-61-5 | |
Record name | 4-Amino-3-trifluoromethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=387824-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(trifluoromethyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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